molecular formula C19H22N2O5 B4807114 N'-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide

N'-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide

Cat. No.: B4807114
M. Wt: 358.4 g/mol
InChI Key: UNKQXMVVPDSAPX-UHFFFAOYSA-N
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Description

N’-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes two methoxy-substituted phenyl groups and an oxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide typically involves the reaction of 2,4-dimethoxyaniline with 2-(4-methoxyphenyl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxamide core can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of corresponding amines and alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N’-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and oxamide core play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]oxamide
  • N’-(2,4-dimethoxyphenyl)-N-[2-(4-chlorophenyl)ethyl]oxamide
  • N’-(2,4-dimethoxyphenyl)-N-[2-(4-methylphenyl)ethyl]oxamide

Uniqueness

N’-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide is unique due to the presence of two methoxy groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-24-14-6-4-13(5-7-14)10-11-20-18(22)19(23)21-16-9-8-15(25-2)12-17(16)26-3/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKQXMVVPDSAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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